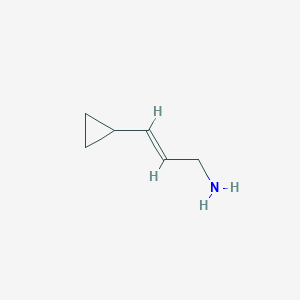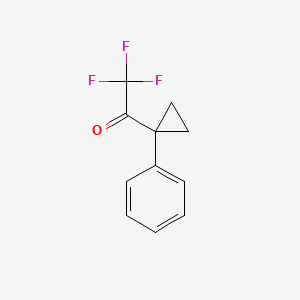
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H9F3O and a molecular weight of 214.18 g/mol. This compound features a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenylcyclopropyl group. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Phenylcyclopropyl Group: This can be achieved through a cyclopropanation reaction using phenyl-substituted diazo compounds and a suitable catalyst[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl iodide under controlled conditions[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Formation of the Ethanone Moiety: The final step involves the oxidation of the corresponding alcohol or aldehyde to form the ethanone group[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts or specific reaction conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
科学研究应用
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one has found applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context and the specific reactions it undergoes.
相似化合物的比较
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its trifluoromethyl group and phenylcyclopropyl moiety. Similar compounds include:
2,2,2-Trifluoroacetophenone: Lacks the phenylcyclopropyl group.
1-(1-Phenylcyclopropyl)ethanone: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(2-phenylcyclopropyl)ethan-1-one: Similar structure but with a different phenylcyclopropyl group.
属性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
NHEZDKPURRGPSF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

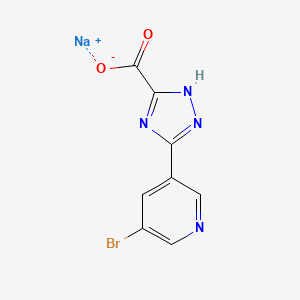
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
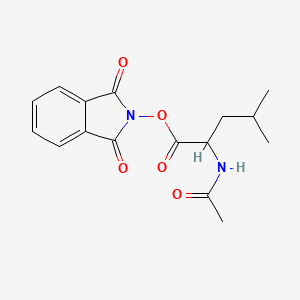
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
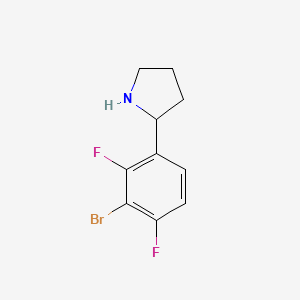
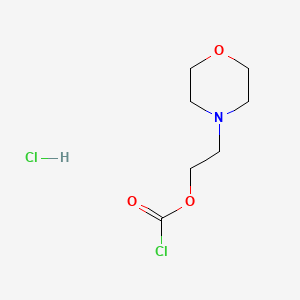
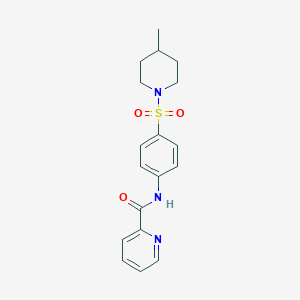
![[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)
